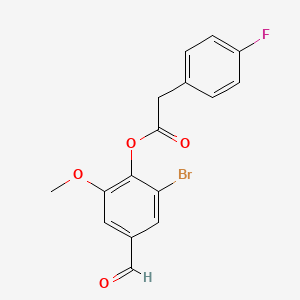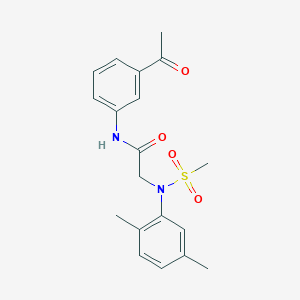
(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate
Descripción general
Descripción
(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzaldehyde to obtain 2-bromo-4-formyl-6-methoxyphenol. This intermediate is then esterified with 2-(4-fluorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 2-Bromo-4-carboxy-6-methoxyphenyl 2-(4-fluorophenyl)acetate.
Reduction: 2-Hydroxy-4-formyl-6-methoxyphenyl 2-(4-fluorophenyl)acetate.
Substitution: 2-Methoxy-4-formyl-6-methoxyphenyl 2-(4-fluorophenyl)acetate.
Aplicaciones Científicas De Investigación
(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxyphenol: Similar structure but lacks the formyl and fluorophenyl groups.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the bromine and methoxy groups.
Uniqueness
(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO4/c1-21-14-7-11(9-19)6-13(17)16(14)22-15(20)8-10-2-4-12(18)5-3-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVAGLMVPTYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B3521340.png)
![ETHYL 2-CYCLOBUTANEAMIDO-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE](/img/structure/B3521360.png)
![dimethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3521374.png)
![1,2-dichloro-4-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B3521383.png)
![1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B3521389.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3521402.png)
![N-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3521404.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B3521406.png)

![N~2~-(2,4-dimethoxyphenyl)-N-(3-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3521425.png)
![N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3521430.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B3521438.png)
![3-[(3-bromobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B3521446.png)
![N-(2,5-dimethoxyphenyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3521458.png)
